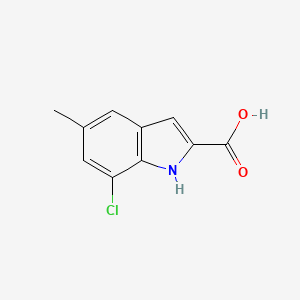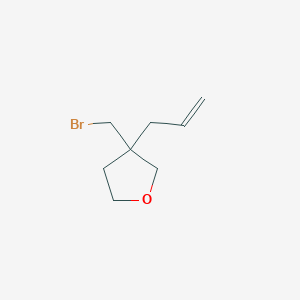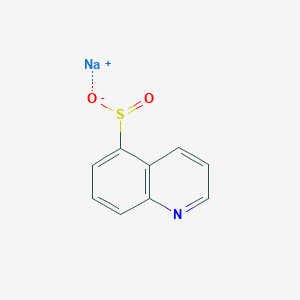
Sodium quinoline-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium quinoline-5-sulfinate: is an organosulfur compound that features a quinoline ring substituted with a sulfonate group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium quinoline-5-sulfinate can be synthesized through the sulfonylation of quinoline derivatives. One common method involves the reaction of quinoline N-oxides with sodium sulfinates via a dual radical coupling process. This reaction is typically carried out under metal-free and reductant-free conditions, making it environmentally friendly .
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonylation reactions using readily available quinoline derivatives and sodium sulfinates. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium quinoline-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Sodium quinoline-5-sulfinate is used as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as pharmacologically active compounds. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity profile allows for the creation of materials with specific properties .
Mécanisme D'action
The mechanism of action of sodium quinoline-5-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical structure and properties. This reactivity is mediated through radical pathways, where this compound generates sulfonyl radicals that participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium quinoline-5-sulfinate is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties compared to other sodium sulfinates. This uniqueness allows it to participate in specific reactions that other sulfinates may not readily undergo .
Conclusion
This compound is a versatile and valuable compound in various fields of science and industry. Its unique structural features and reactivity make it a key player in the synthesis of complex molecules and the development of new materials.
Propriétés
Formule moléculaire |
C9H6NNaO2S |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
sodium;quinoline-5-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Na/c11-13(12)9-5-1-4-8-7(9)3-2-6-10-8;/h1-6H,(H,11,12);/q;+1/p-1 |
Clé InChI |
MTSYDOMTFXGDQH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)
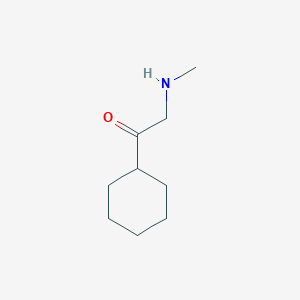
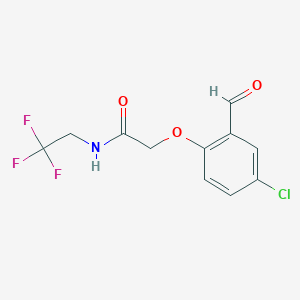

![1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13192795.png)
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid](/img/structure/B13192796.png)
![1-[5-(Aminomethyl)furan-2-yl]propan-1-one](/img/structure/B13192798.png)
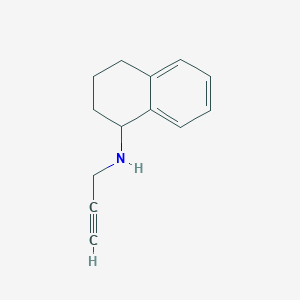
methanol](/img/structure/B13192809.png)
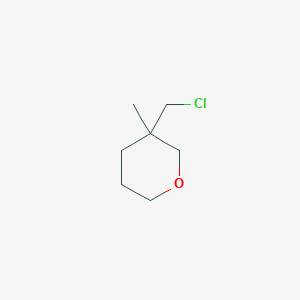
![5'-Methyl-1',2'-dihydrospiro[cyclobutane-1,3'-indole]](/img/structure/B13192817.png)

